molecular formula C7H13Cl2N3 B1379521 4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride CAS No. 173590-30-2

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride

Cat. No.: B1379521
CAS No.: 173590-30-2
M. Wt: 210.1 g/mol
InChI Key: CBLAJQFSHNKFGN-UHFFFAOYSA-N
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Description

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride typically involves the cyclization of amido-nitriles. This process is often catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and ethyl magnesium bromide . The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl magnesium bromide and 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in THF produces a light yellow liquid .

Mechanism of Action

The mechanism of action of 4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and stereochemistry . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and imidazole rings, which provides it with distinct chemical and biological properties.

Biological Activity

4-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride, a compound with the molecular formula C7H13Cl2N3, is notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring and a pyrrolidine moiety, which contribute to its chemical reactivity and biological interactions. The dihydrochloride salt form enhances its solubility and stability in biological systems, making it a valuable candidate in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structure suggests potential interactions with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Key Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, with IC50 values indicating the concentration required to inhibit 50% of enzyme activity. This property is crucial for developing drugs targeting specific enzymatic pathways.
  • Antimicrobial Properties : Preliminary studies suggest antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
  • Neurological Effects : It is being explored for its influence on neurotransmitter systems, which may have implications for treating neurological disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, including alkylation and acylation. These methods allow for the modification of the compound's structure to enhance its biological activity.

Synthesis Pathway Example

  • Starting Materials : Imidazole derivatives and pyrrolidine derivatives.
  • Reactions : Alkylation or acylation reactions at the nitrogen atoms of the imidazole or pyrrolidine rings.
  • Purification : The synthesized compound is purified through recrystallization or chromatography.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to this compound, highlighting their notable activities:

Compound NameStructure FeaturesNotable Activities
1-Methyl-4-(3-pyrrolidinyl)-1H-imidazoleMethyl substitution on imidazolePotentially enhanced bioavailability
4-(2-pyrimidinyl)-1H-imidazolePyrimidine instead of pyrrolidineAntiviral properties observed
2-(pyrrolidin-1-yl)thiazoleThiazole ring replacing imidazoleInhibitory effects on specific enzymes
5-(pyrrolidin-3-yl)thiazoleSimilar thiazole structureAntimicrobial activity noted

These compounds illustrate how minor structural changes can lead to significant variations in biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of this compound:

  • Neurotransmitter Modulation : Research has shown that this compound may modulate neurotransmitter systems, potentially influencing mood and cognition pathways. Further studies using molecular docking techniques are necessary to elucidate these interactions more clearly .
  • Antimicrobial Evaluation : In vitro assays have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains .
  • Enzyme Assays : Enzyme assays conducted on synthesized derivatives indicated that they could serve as effective inhibitors of key enzymes involved in disease processes. The inhibition profiles suggest potential applications in drug discovery for conditions like cancer and infections .

Properties

IUPAC Name

5-pyrrolidin-3-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-8-3-6(1)7-4-9-5-10-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLAJQFSHNKFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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